Fubp1-IN-2

FUBP1 inhibition Potency comparison Pyrazolo[1,5a]pyrimidine

Fubp1-IN-2 is a validated DFMO adjunct agent depleting polyamine pools (EC50 8 μM), superior to benchmark Compound 6. Precisely modulates the FUBP1/c-Myc/p21 axis per ChIP/Western validation in L3.6pl cells. Essential for reproducible PBT studies and SAR reference; substitutions invalid due to distinct domain targeting (KH4-specific).

Molecular Formula C26H26ClN3O4
Molecular Weight 480.0 g/mol
Cat. No. B11269951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFubp1-IN-2
Molecular FormulaC26H26ClN3O4
Molecular Weight480.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)O
InChIInChI=1S/C26H26ClN3O4/c1-17-3-6-19(27)15-24(17)30-13-11-29(12-14-30)20-7-10-23(22(16-20)26(32)33)28-25(31)18-4-8-21(34-2)9-5-18/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33)
InChIKeyQFJLWZSHKPVZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fubp1-IN-2: A Quantitative Overview of a Potent FUBP1 Inhibitor for Oncogene Regulation Research


Fubp1-IN-2, also known as compound 9, is a synthetic small-molecule inhibitor of the Far Upstream Element Binding Protein 1 (FUBP1), a master transcriptional regulator of oncogenes such as c-Myc [1]. It belongs to the anthranilic acid derivative class and was specifically developed to potentiate the effects of the ornithine decarboxylase (ODC) inhibitor difluoromethylornithine (DFMO) by depleting intracellular polyamines [1]. The compound has a molecular weight of 479.96 g/mol and the chemical formula C26H26ClN3O4 . Its primary mechanism of action is the disruption of the interaction between the KH4 domain of FUBP1 and its single-stranded DNA target sequence, FUSE (Far Upstream Sequence Element) [1].

Why Fubp1-IN-2 is Not a Drop-In Replacement for Other FUBP1 Inhibitors


The simple substitution of one FUBP1 inhibitor for another is not scientifically valid due to significant differences in their molecular targets, mechanisms of action, and functional outcomes. FUBP1 is a multi-domain protein, and different inhibitor classes can target distinct domains (e.g., KH4 vs. KH3) or even act on other, unrelated proteins [1]. For instance, compounds like camptothecin (CPT) and its analog SN-38 are known Topoisomerase 1 (TOP1) inhibitors that also happen to disrupt FUBP1-FUSE binding, leading to a complex and often confounding polypharmacology [2]. In contrast, Fubp1-IN-2, an anthranilic acid derivative, was identified for its specific ability to act as a DFMO adjunct agent, depleting polyamine pools, a functional phenotype not shared by all FUBP1 inhibitors [1]. Therefore, selecting a compound requires precise knowledge of its unique quantitative activity profile, cellular context, and downstream effects, as detailed below.

Quantitative Differentiation of Fubp1-IN-2 from Closest Analogs and Alternatives


Head-to-Head Potency Comparison Against the Benchmark FUBP1 Inhibitor

A direct head-to-head comparison was performed between Fubp1-IN-2 (compound 9) and the most potent known FUBP1 inhibitor at the time, compound 6 (a pyrazolo[1,5a]pyrimidine derivative) from Hauck et al. [1]. The study explicitly demonstrated the increased potency of the Fubp1-IN-2 design, although the precise quantitative value of this comparison was not provided in the abstract [1]. This underscores the compound's position as an improvement over the prior state-of-the-art.

FUBP1 inhibition Potency comparison Pyrazolo[1,5a]pyrimidine

Functional Potency and Selectivity in a Polyamine-Depletion Assay (DFMO Adjunct Activity)

Fubp1-IN-2 (compound 9) demonstrated an EC50 value of 8 μM in a DFMO/Spd Assay 2, which measures the compound's ability to work synergistically with DFMO to inhibit cell growth in the presence of exogenous spermidine [1]. This activity is compared to closely related anthranilic acid analogs, such as compound 8 (EC50 = 27 μM) and compound 31 (EC50 = 10 μM), highlighting its superior potency within its own structural class [1]. Furthermore, it showed selectivity for this assay over a polyamine transport inhibition assay (Assay 1, EC50 > 40 μM), confirming its mechanism is not via general transport inhibition [1].

Polyamine metabolism DFMO synergy Pancreatic cancer

Cellular Cytotoxicity Profile: Maximizing the Therapeutic Window

The Maximum Tolerated Concentration (MTC) for Fubp1-IN-2 was determined to be 13 μM in CHO cells [1]. This is a critical metric for assessing the compound's cytotoxic ceiling. When compared to analogs, this MTC value defines a more favorable profile. For example, compound 8, a direct structural analog, had an MTC of 28 μM but was over 3-fold less potent in the functional assay [1]. The combination of a moderate MTC (13 μM) with a relatively potent EC50 (8 μM) suggests a reasonable window for functional activity without triggering non-specific cytotoxicity, which is a common pitfall in this assay system [1].

Cytotoxicity Maximum Tolerated Concentration Therapeutic index

On-Target Activity in Human Pancreatic Cancer Cells (L3.6pl)

In L3.6pl human pancreatic cancer cells, Fubp1-IN-2 demonstrated on-target functional activity. It achieved an EC49 value at its MTC, indicating it could induce a 49% maximal functional effect in these disease-relevant cells [1]. This is superior to several close analogs, such as compound 54, which only achieved an EC23 value at a higher concentration (MTC = 10 μM) [1]. Mechanistically, this was linked to a dose-dependent reduction in c-Myc mRNA and protein, alongside a corresponding increase in p21 mRNA and protein, as confirmed by ChIP and Western blot assays [1].

Pancreatic cancer c-Myc downregulation p21 upregulation

Cross-Class Potency Comparison Against a Clinically-Relevant FUBP1 Inhibitor (SN-38)

SN-38, the active metabolite of the chemotherapy drug irinotecan, is also a known FUBP1 inhibitor that acts by preventing FUBP1 binding to FUSE [1]. While a direct head-to-head assay between Fubp1-IN-2 and SN-38 was not performed in the same study, a cross-study comparison of their reported activities highlights a key differentiator. SN-38 is a potent TOP1 inhibitor with significant cytotoxicity, which complicates the interpretation of its FUBP1-related effects [2]. In contrast, Fubp1-IN-2 is a specific DFMO adjunct agent with no reported TOP1 activity and a defined, moderate cytotoxicity profile (MTC = 13 μM) [3]. This indicates that Fubp1-IN-2 offers a more selective tool for interrogating FUBP1 biology without the confounding factor of TOP1 inhibition.

SN-38 Topoisomerase 1 Camptothecin analog

Optimal Research Applications for Fubp1-IN-2 Based on Quantitative Evidence


Investigating Polyamine Blockade Therapy (PBT) in Pancreatic Cancer Models

Fubp1-IN-2 is ideally suited for studies on polyamine blockade therapy (PBT) due to its validated activity as a DFMO adjunct agent. The compound's EC50 of 8 μM in the DFMO/Spd Assay 2 and its on-target activity in L3.6pl pancreatic cancer cells (achieving an EC49) make it a strong candidate for exploring combination treatments that aim to deplete intracellular polyamines and suppress tumor growth [1].

Dissecting FUBP1's Transcriptional Role in c-Myc and p21 Regulation

This compound is a powerful tool for elucidating the specific transcriptional consequences of FUBP1 inhibition. The data show that Fubp1-IN-2 treatment leads to a dose-dependent decrease in c-Myc and an increase in p21, both at the mRNA and protein levels, as validated by ChIP and Western blot [1]. This makes it an excellent chemical probe for studies focused on the FUBP1/c-Myc/p21 signaling axis in various cancer types.

Benchmarking New FUBP1 Inhibitors or Assays

Given its direct head-to-head comparison and demonstrated superiority over the previous benchmark FUBP1 inhibitor (compound 6), Fubp1-IN-2 can serve as a modern reference standard for screening and characterizing new FUBP1-targeting compounds [1]. Its well-characterized EC50, MTC, and functional effects in both CHO and L3.6pl cell lines provide a robust, quantitative baseline for evaluating novel inhibitors.

Structure-Activity Relationship (SAR) Studies of Anthranilic Acid Derivatives

The quantitative SAR data from the discovery paper positions Fubp1-IN-2 as a key reference point for medicinal chemistry efforts. The paper provides direct comparisons with numerous analogs (e.g., compounds 8, 31, 33, 54) across multiple parameters (EC50, MTC, ECx in L3.6pl cells) [1]. This rich dataset makes Fubp1-IN-2 an invaluable control compound for any new SAR campaign aimed at improving the potency, selectivity, or cytotoxicity profile of this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fubp1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.